molecular formula C27H49NO3 B12926096 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 94108-45-9

1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12926096
CAS No.: 94108-45-9
M. Wt: 435.7 g/mol
InChI Key: CDCVCKDFKJKQJN-MDZDMXLPSA-N
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Description

1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a long aliphatic chain and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of docos-13-enyl derivatives with pyrrolidine-3-carboxylic acid under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors or enzymes, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-(Docos-13-enyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a long aliphatic chain and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

94108-45-9

Molecular Formula

C27H49NO3

Molecular Weight

435.7 g/mol

IUPAC Name

1-[(E)-docos-13-enyl]-5-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C27H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28-24-25(27(30)31)23-26(28)29/h9-10,25H,2-8,11-24H2,1H3,(H,30,31)/b10-9+

InChI Key

CDCVCKDFKJKQJN-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCCN1CC(CC1=O)C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCN1CC(CC1=O)C(=O)O

Origin of Product

United States

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